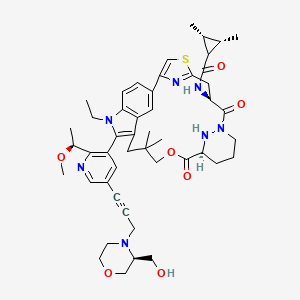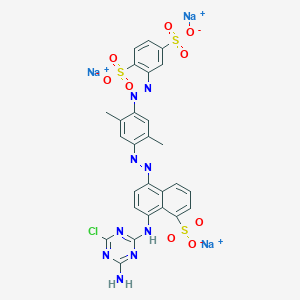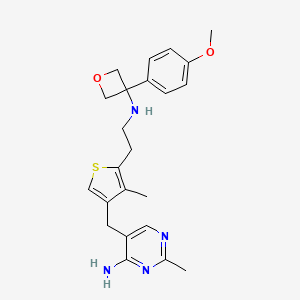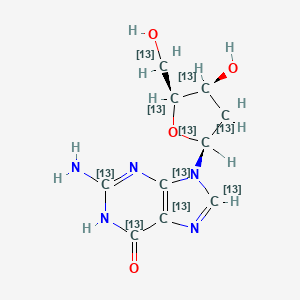![molecular formula C58H101NO6 B12383059 [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate is a complex organic compound that features multiple functional groups, including ester, ether, and cyclopentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate can be approached through a multi-step process involving the following key steps:
Formation of the cyclopentyl intermediate: This can be achieved through a Diels-Alder reaction between a diene and a dienophile to form the cyclopentyl ring.
Introduction of the ester group: The ester group can be introduced via esterification of the cyclopentyl intermediate with 1-methylpiperidine-4-carboxylic acid.
Etherification: The ether groups can be introduced through Williamson ether synthesis, where the appropriate alkyl halides react with the corresponding alcohols.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and ester groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, replacing the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may act as a ligand in catalytic processes, facilitating various organic transformations.
Biology
Drug development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Biochemical studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine
Therapeutic agents:
Diagnostic tools: The compound could be used in the development of diagnostic tools and imaging agents.
Industry
Materials science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Polymer chemistry: It can be used as a monomer or additive in the synthesis of polymers with desired characteristics.
Wirkmechanismus
The mechanism of action of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other cyclopentyl esters: Compounds with similar cyclopentyl ester structures but different substituents.
Ether-containing esters: Compounds with ether linkages and ester groups, but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C58H101NO6 |
|---|---|
Molekulargewicht |
908.4 g/mol |
IUPAC-Name |
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10- |
InChI-Schlüssel |
ODFVPEZHBZNWKV-QGCVGZIMSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(COC(=O)CC1CCC(C1C/C=C\CC)OC(=O)C2CCN(CC2)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


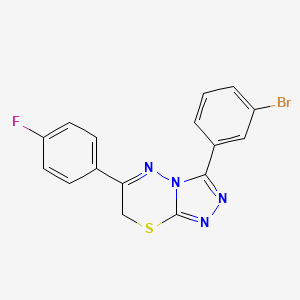
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
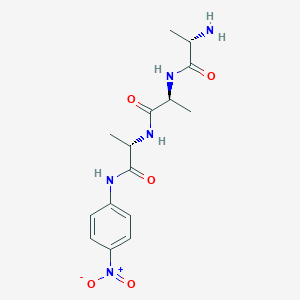

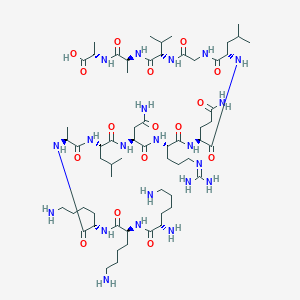
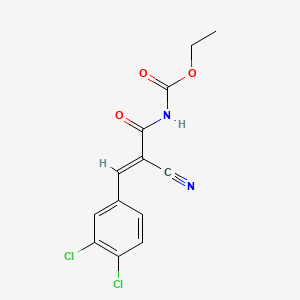

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
